![molecular formula C14H21NO B1394695 3-[3-(Benzyloxy)propyl]pyrrolidine CAS No. 1219967-44-8](/img/structure/B1394695.png)
3-[3-(Benzyloxy)propyl]pyrrolidine
Overview
Description
3-[3-(Benzyloxy)propyl]pyrrolidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylic position of the compound can undergo oxidative transformations, potentially forming carboxylic acids or alcohols.
Reduction: The compound's aromatic ring can be subjected to catalytic hydrogenation, yielding a cyclohexane derivative.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position, where nucleophiles can replace the benzyloxy group.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide are used in oxidation reactions.
Catalysts such as palladium on carbon are used in reduction reactions.
Bases like sodium hydride or nucleophiles like alkoxides are used in substitution reactions.
Major Products:
Oxidation may yield compounds like benzoic acid derivatives.
Reduction may lead to saturated alicyclic compounds.
Substitution reactions form various ether derivatives depending on the nucleophile used.
Scientific Research Applications: 3-[3-(Benzyloxy)propyl]pyrrolidine finds applications across several fields:
Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
Biology: Its derivatives may act as ligands in the study of biological systems or as building blocks in drug discovery.
Medicine: Potential pharmacological activities might be explored, especially in modifying the central nervous system.
Industry: Applied in material science for creating polymers or other materials with specific properties.
Mechanism of Action: The compound's reactivity is primarily influenced by the benzyloxy group and the pyrrolidine ring. These functional groups engage in various molecular interactions:
Molecular Targets: Could include enzymes or receptors in biological research.
Pathways Involved: The metabolic pathways in which this compound or its derivatives act could be investigated for potential therapeutic applications.
Comparison with Similar Compounds: Compared to other pyrrolidine derivatives like N-benzylpyrrolidine or 3-(Benzyloxy)propylamine, this compound is unique in having both the pyrrolidine ring and the benzyloxy group linked via a propyl chain, which may enhance its flexibility and reactivity.
Comparison with Similar Compounds
N-benzylpyrrolidine
3-(Benzyloxy)propylamine
3-[3-(Methoxy)propyl]pyrrolidine
Each of these compounds has distinct physical and chemical properties, resulting in unique reactivities and applications.
Properties
IUPAC Name |
3-(3-phenylmethoxypropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-4-7-13-8-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLYBFWCINLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285140 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-44-8 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



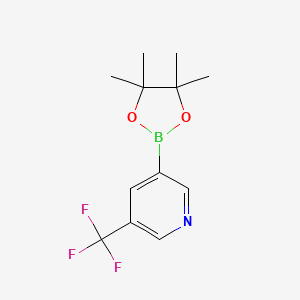
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
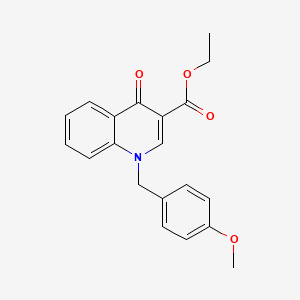
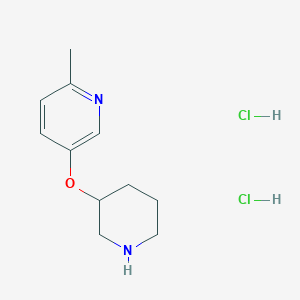
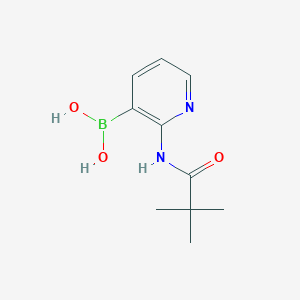
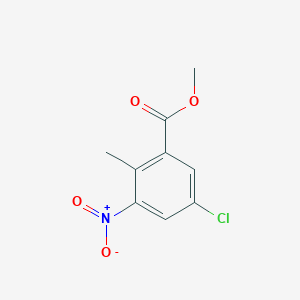
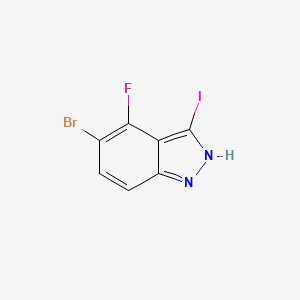
![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
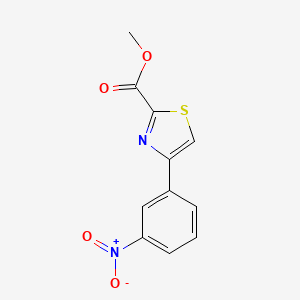
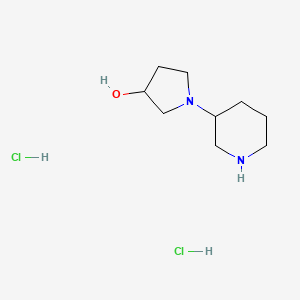
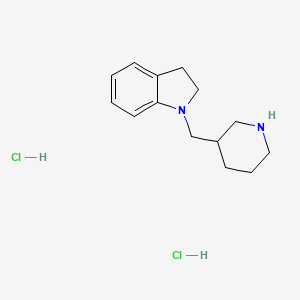
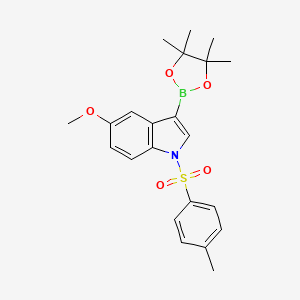
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)
